Potency Differential: 4-Methyl-Substituted ACE Inhibitor Active Metabolite (6366A) Demonstrates 3800-Fold Enhanced IC50 vs. Parent TA-6366
The 4-methyl-2-oxoimidazolidine-4-carboxylic acid core, when incorporated into the active metabolite 6366A of the clinical ACE inhibitor TA-6366, exhibits an IC50 of 2.6 nM against swine renal ACE. This represents a 3800-fold improvement over the parent prodrug TA-6366 (IC50 = 9900 nM) [1]. The methyl substitution at the 4-position of the imidazolidinone ring is a critical structural determinant distinguishing this compound class from unsubstituted 2-oxoimidazolidine-4-carboxylic acid (Oic-OH) derivatives, with the stereochemically defined 4-methyl configuration contributing to the observed enzymatic potency.
| Evidence Dimension | In vitro ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.6 nM (active metabolite 6366A incorporating 4-methyl-2-oxoimidazolidine-4-carboxylic acid core) |
| Comparator Or Baseline | 9900 nM (TA-6366 prodrug) |
| Quantified Difference | 3800-fold lower IC50 (enhanced potency) |
| Conditions | Swine renal angiotensin converting enzyme (ACE) preparation; in vitro enzyme inhibition assay |
Why This Matters
Procurement of the 4-methyl-substituted core is essential for developing ACE inhibitors that achieve nanomolar enzyme inhibition, as the methyl group's steric and electronic contributions are required for the 3800-fold potency gain observed in the active metabolite.
- [1] Safety Research Laboratory, Tanabe Seiyaku Co., Ltd. Pharmacological studies on (4S)-1-methyl-3-{(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366), a new ACE inhibitor: 1. ACE inhibitory and anti-hypertensive activities. Jpn J Pharmacol. 1986. View Source
